Benzyl Bromide-13C6

Catalog No.
S895829
CAS No.
286013-10-3
M.F
C7H7Br
M. Wt
176.991
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl Bromide-13C6

CAS Number

286013-10-3

Product Name

Benzyl Bromide-13C6

IUPAC Name

bromomethyl(1,2,3,4,5,6-13C6)cyclohexatriene

Molecular Formula

C7H7Br

Molecular Weight

176.991

InChI

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1+1,2+1,3+1,4+1,5+1,7+1

InChI Key

AGEZXYOZHKGVCM-ZXJNGCBISA-N

SMILES

C1=CC=C(C=C1)CBr

Synonyms

α-Bromotoluene-13C6; (Bromomethyl)benzene-13C6; (Bromophenyl)methane-13C6; 1-(Bromomethyl)benzene-13C6; Benzyl Bromide-13C6; NSC 8041-13C6; Phenylmethyl Bromide-13C6; α-Bromotoluene-13C6; ω-Bromotoluene-13C6; (Bromomethyl)-benzene-13C6

Benzyl Bromide-13C6 is a stable isotopically labeled compound, specifically a derivative of benzyl bromide where the carbon atoms are enriched with the isotope carbon-13. Its chemical formula is C7H7Br, and it is primarily utilized in organic synthesis as a reagent for introducing benzyl groups into various chemical structures. This compound is particularly valuable in research settings, where the incorporation of stable isotopes allows for detailed studies of reaction mechanisms and metabolic pathways.

Benzyl bromide-13C6 shares the hazards associated with benzyl bromide. It is:

  • Toxic: Harmful by inhalation, ingestion, and skin contact [].
  • Lacrimator: Irritates the eyes and mucous membranes [].
  • Flammable: Flammable liquid and vapor [].

Safety precautions when handling benzyl bromide-13C6 include:

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
  • Working in a well-ventilated area.
  • Following safe handling practices for flammable liquids.
, primarily through nucleophilic substitution mechanisms. It can react via:

  • SN1 Mechanism: In cases where the substrate is tertiary or stabilized by resonance, leading to the formation of a carbocation intermediate.
  • SN2 Mechanism: Commonly observed with primary substrates where a nucleophile directly displaces the bromide ion.

For instance, Benzyl Bromide-13C6 can react with sodium azide to form benzyl azide, showcasing its utility in synthesizing azides from halides . The reaction typically involves dissolving Benzyl Bromide-13C6 in a solvent like dimethyl sulfoxide and adding sodium azide, followed by extraction processes to isolate the product.

While Benzyl Bromide-13C6 itself may not exhibit significant biological activity, its parent compound, benzyl bromide, has been noted for its potential health hazards. It can cause irritation upon inhalation or skin contact and may lead to severe eye irritation . The isotopically labeled version is primarily used in research rather than therapeutic applications, thus limiting its biological impact.

Benzyl Bromide-13C6 can be synthesized through several methods:

  • Halogenation of Toluene: Toluene can be brominated using bromine in the presence of a catalyst under controlled conditions. The resulting product can then be treated with carbon-13 labeled reagents to achieve the desired isotopic labeling.
  • Direct Reaction with Carbon-13 Sources: Utilizing carbon-13 labeled reagents during the synthesis of benzyl bromide can yield Benzyl Bromide-13C6 directly.

The synthesis requires careful handling due to the reactive nature of bromine and potential hazards associated with halogenated compounds.

Benzyl Bromide-13C6 finds applications primarily in:

  • Organic Synthesis: As a reagent for introducing benzyl groups into various organic compounds.
  • Isotope Labeling Studies: Used in metabolic studies and reaction mechanism investigations, allowing researchers to trace the incorporation of carbon atoms in biochemical pathways.
  • Analytical Chemistry: Employed as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its distinct isotopic signature.

Interaction studies involving Benzyl Bromide-13C6 often focus on its reactivity with nucleophiles such as amines and alcohols. These studies help elucidate reaction pathways and kinetics involved in nucleophilic substitutions. The presence of the carbon-13 isotope allows for enhanced tracking and analysis during these interactions.

Benzyl Bromide-13C6 shares similarities with other halogenated aromatic compounds but stands out due to its isotopic labeling. Here are some comparable compounds:

CompoundFormulaUnique Features
Benzyl ChlorideC7H7ClLess reactive than benzyl bromide; used similarly in organic synthesis.
Benzyl IodideC7H7IMore reactive than benzyl bromide; often used for nucleophilic substitutions.
Phenethyl BromideC8H9BrSimilar structure but with an ethyl group; used in similar synthetic applications.
Benzyl AlcoholC7H8OFunctions as a solvent and intermediate; lacks halogen functionality.

Benzyl Bromide-13C6's uniqueness lies in its stable isotope labeling, which provides significant advantages for tracing

XLogP3

2.9

Wikipedia

1-(Bromomethyl)(~13~C_6_)benzene

Dates

Last modified: 04-14-2024

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